molecular formula C8H3F4NaO2 B8819457 sodium;2-fluoro-4-(trifluoromethyl)benzoate CAS No. 1708942-20-4

sodium;2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B8819457
CAS No.: 1708942-20-4
M. Wt: 230.09 g/mol
InChI Key: WNDDEJXJOSLDIS-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the chemical formula C8H5F4NaO2. It appears as a white crystalline powder and is primarily used as an intermediate in organic synthesis. The presence of fluorine atoms in its structure imparts unique reactivity and stability, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-fluoro-4-(trifluoromethyl)benzoate typically involves the reaction of benzoic acid with trifluoromethyl chloride under basic conditions to form the corresponding trifluoromethyl benzoic acid. This intermediate is then treated with a basic solution to yield sodium 2-fluoro-4-(trifluoromethyl)benzoate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use as an intermediate in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-4-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Sodium 2-fluoro-4-(trifluoromethyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-4-(trifluoromethyl)benzoate is primarily related to its chemical reactivity. The presence of fluorine atoms enhances its electrophilic nature, facilitating various substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context of its application, particularly in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Sodium 2-fluoro-4-(trifluoromethyl)benzoate is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable as an intermediate in the synthesis of complex fluorinated compounds .

Properties

CAS No.

1708942-20-4

Molecular Formula

C8H3F4NaO2

Molecular Weight

230.09 g/mol

IUPAC Name

sodium;2-fluoro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H4F4O2.Na/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14;/h1-3H,(H,13,14);/q;+1/p-1

InChI Key

WNDDEJXJOSLDIS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)[O-].[Na+]

Origin of Product

United States

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